![molecular formula C13H8N2O4 B2811714 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 16398-16-6](/img/structure/B2811714.png)
2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a compound with the molecular formula C13H8N2O4 . It is a product of base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids .
Synthesis Analysis
The synthesis of this compound involves base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids . In particular, 3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one was obtained from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C13H8N2O4. It has an average mass of 256.214 Da and a monoisotopic mass of 256.048401 Da .Chemical Reactions Analysis
The mechanistic pathways for nucleophilic aromatic substitution of the nitro groups of 1,3-dinitro-10H-dibenzo[b,f][1,4]oxazepin-11-one with 1H-1,2,3-triazole have been studied . The energetic parameters, i.e., free energy profiles along the reaction route and H-bond energy, charge analysis, and structural parameters have supported a mechanistic pathway involving a one-step concerted mechanism via the formation of a transition state during the reaction course .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C13H8N2O4, average mass of 256.214 Da, and monoisotopic mass of 256.048401 Da .Scientific Research Applications
Synthesis Methods and Chemical Reactions The chemical compound 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one and its derivatives are synthesized through various methods, contributing significantly to their potential applications in scientific research. Base-catalyzed intramolecular nucleophilic substitution is one method used for the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, where a nitro group is replaced under the action of O- and S-nucleophiles (Samet et al., 2006).
Additionally, 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one reacts with O- and S-nucleophiles to yield mono- or bis-substitution products, indicating a potential for further chemical modification and utility in various applications (Samet et al., 2005).
Pharmacological Applications and Molecular Modifications The dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include this compound, have been identified to possess an array of pharmacological activities. This has led to growing interest in their potential pharmaceutical applications (Zaware & Ohlmeyer, 2015). Recent advances in DBO synthesis involve a variety of methods, including cyclocondensation, copper catalysis, and domino elimination-rearrangement-addition sequences. These methods guide chemists in developing DBO derivatives of pharmacological interest, demonstrating the compound's potential in drug development and therapeutic applications (Zaware & Ohlmeyer, 2015).
Catalytic Reactions and Synthesis of Derivatives The compound's derivatives have been synthesized through catalytic reactions, including asymmetric transfer hydrogenation, yielding biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines. This process demonstrates high conversion rates and excellent enantioselectivity, especially in water, highlighting its environmental friendliness and potential in the synthesis of biologically active compounds (More & Bhanage, 2017).
Mechanism of Action
Target of Action
It is known that this compound belongs to a class of benzo-fused n-heterocycles , which are often involved in various biological activities
Mode of Action
As a benzo-fused N-heterocycle, it may interact with its targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, or π-π stacking . The exact mode of action would depend on the specific targets and the chemical environment.
Biochemical Pathways
Benzo-fused N-heterocycles are known to be involved in a wide range of biological processes, suggesting that this compound could potentially affect multiple pathways .
Result of Action
As a benzo-fused N-heterocycle, it may have various effects depending on its specific targets and the context of its action .
Action Environment
The action, efficacy, and stability of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be influenced by various environmental factors These may include the pH of the environment, the presence of other molecules, and the temperature
properties
IUPAC Name |
8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4/c16-13-9-7-8(15(17)18)5-6-11(9)19-12-4-2-1-3-10(12)14-13/h1-7H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXKFNUVGGYMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride](/img/structure/B2811631.png)
![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2811634.png)
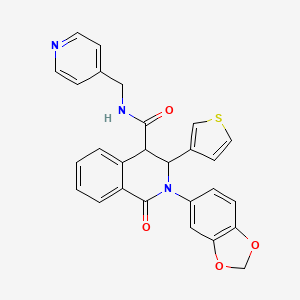
![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)
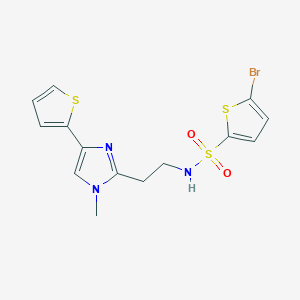
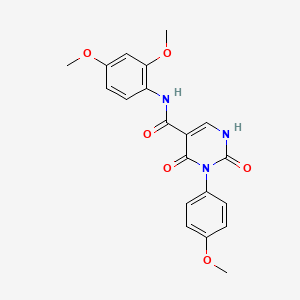
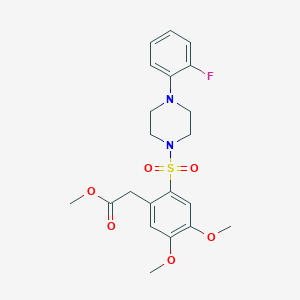
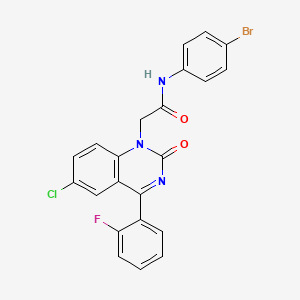


![(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2811649.png)
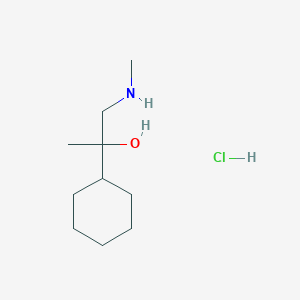
![1-ethyl-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2811652.png)